![molecular formula C13H11NO3 B569379 3-(4-Nitrophenyl)benzyl alcohol CAS No. 62038-00-0](/img/structure/B569379.png)
3-(4-Nitrophenyl)benzyl alcohol
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Description
“3-(4-Nitrophenyl)benzyl alcohol” is a chemical compound with the molecular formula C7H7NO3 . It is a member of the class of benzyl alcohols that is benzyl alcohol substituted at the para-position by a nitro group . It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
Synthesis Analysis
The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde under visible light illumination . Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) have been used in this process . The use of immobilized Pd 0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .Molecular Structure Analysis
The molecular weight of “3-(4-Nitrophenyl)benzyl alcohol” is 153.14 g/mol . The InChI Key for this compound is JKTYGPATCNUWKN-UHFFFAOYSA-N .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
“3-(4-Nitrophenyl)benzyl alcohol” has a density of 1.29 g/mL . Its melting point ranges from 30 to 32 °C (86 to 90 °F; 303 to 305 K), and its boiling point ranges from 175 to 180 °C (347 to 356 °F; 448 to 453 K) at 3 mmHg .Safety And Hazards
Future Directions
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the development of more efficient catalysts for this reaction .
properties
IUPAC Name |
[3-(4-nitrophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSJKSTANYIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698837 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)benzyl alcohol | |
CAS RN |
62038-00-0 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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